molecular formula C12H7NO4S B8567111 3-nitrodibenzothiophene S,S-dioxide CAS No. 51762-59-5

3-nitrodibenzothiophene S,S-dioxide

Cat. No. B8567111
M. Wt: 261.25 g/mol
InChI Key: YPRJLDUOGDQQAK-UHFFFAOYSA-N
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Patent
US04145350

Procedure details

To a mixture of acetic acid (77 ml) and sulphuric acid (77 ml) was added dibenzothiophene-5,5-dioxide (35.0 g), and the mixture cooled to 4° C. Addition of a total of 197 g. (131 ml) fuming nitric acid was begun, but in a short time the resulting paste became too thick to stir efficiently, and a further 77 ml. acetic acid was added. Local heating due to inefficient stirring was observed to occur, but the temperature of the reaction mixture was maintained at 4° C. as far as was possible. When the addition was complete (ca. 20 min.), the mixture was stirred at 4° C. for a further 30 min., and then poured into water. The crude nitrocompound was filtered off and recrystallized from dimethylformamide, m.p. 259° C.
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)(=O)C.S(=O)(=O)(O)O.[CH:10]1[C:18]2[C:17]3[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=3[S:15](=[O:24])(=[O:23])[C:14]=2[CH:13]=[CH:12][CH:11]=1.[N+:25]([O-])([OH:27])=[O:26]>O>[N+:25]([C:21]1[CH:20]=[CH:19][C:17]2[C:18]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[S:15](=[O:24])(=[O:23])[C:16]=2[CH:22]=1)([O-:27])=[O:26]

Inputs

Step One
Name
Quantity
77 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
77 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C1=CC=CC=2S(C3=C(C21)C=CC=C3)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
to stir efficiently
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Addition of a total of 197 g
TEMPERATURE
Type
TEMPERATURE
Details
Local heating due
STIRRING
Type
STIRRING
Details
to inefficient stirring
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was maintained at 4° C. as far
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
(ca. 20 min.)
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 4° C. for a further 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crude nitrocompound was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide, m.p. 259° C.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC2=C(S(C3=C2C=CC=C3)(=O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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